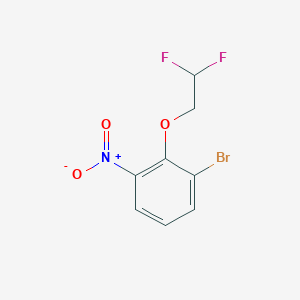

1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene

CAS No.:

Cat. No.: VC16207791

Molecular Formula: C8H6BrF2NO3

Molecular Weight: 282.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6BrF2NO3 |

|---|---|

| Molecular Weight | 282.04 g/mol |

| IUPAC Name | 1-bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene |

| Standard InChI | InChI=1S/C8H6BrF2NO3/c9-5-2-1-3-6(12(13)14)8(5)15-4-7(10)11/h1-3,7H,4H2 |

| Standard InChI Key | LEMYPBDRWIGCGI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)OCC(F)F)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

The molecular formula of 1-bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene is C₈H₆BrF₂NO₃, with a molecular weight of 296.04 g/mol. Its IUPAC name reflects the substitution pattern: bromine at position 1, a nitro group at position 3, and a 2,2-difluoroethoxy group at position 2. The compound’s structure combines electron-withdrawing groups (nitro, bromine) and a moderately electron-donating ether group, creating a unique electronic environment that influences reactivity .

Table 1: Key Molecular Properties

The nitro group at position 3 directs electrophilic substitution to the para position (position 4), while the bromine at position 1 and difluoroethoxy group at position 2 impose steric and electronic effects on further reactions .

Synthesis and Preparation Methods

The synthesis of this compound likely involves sequential functionalization of a benzene ring. A plausible route includes:

-

Nitration: Introducing the nitro group at position 3 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures .

-

Etherification: Installing the 2,2-difluoroethoxy group via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, leveraging the activation provided by the nitro group .

-

Bromination: Electrophilic bromination at position 1 using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ .

Critical Reaction Conditions:

-

Nitration: Requires temperatures below 50°C to prevent over-nitration .

-

Etherification: May employ potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as a solvent to facilitate the substitution .

-

Bromination: Typically conducted in dichloromethane (DCM) at room temperature .

Industrial-scale production would optimize these steps for yield and purity, though specific protocols remain proprietary.

Chemical Reactions and Reactivity

The compound’s reactivity is dominated by its functional groups:

Nitro Group Reduction

The nitro group can be reduced to an amine using hydrogen gas (H₂) over a palladium catalyst or via catalytic hydrogenation, yielding 1-bromo-2-(2,2-difluoroethoxy)-3-aminobenzene . This product serves as an intermediate for pharmaceuticals or agrochemicals.

Bromine Displacement

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, alkoxides) at elevated temperatures, forming derivatives like 2-(2,2-difluoroethoxy)-3-nitroanisole when reacted with methoxide .

Electrophilic Substitution

Despite deactivation by the nitro group, electrophilic substitution (e.g., sulfonation) can occur at position 4, the only remaining activated position .

Biological Activity and Applications

While direct biological data are unavailable, structurally related nitroaromatics exhibit antimicrobial and antitumor properties. For example:

-

Antimicrobial Activity: Analogous compounds show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Cytotoxicity: Nitro group reduction to amines can generate metabolites that intercalate DNA or inhibit topoisomerases, as seen in chloramphenicol derivatives .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s nitro and bromine groups make it a versatile precursor for antineoplastic agents and antibiotics. For instance, analogous bromonitrobenzenes are used in synthesizing kinase inhibitors .

Material Science

The difluoroethoxy group enhances thermal stability, making derivatives suitable for high-performance polymers or liquid crystals .

Comparison with Related Compounds

Table 2: Structural and Functional Comparisons

The target compound’s difluoroethoxy group offers a balance of electronic effects and steric bulk, enabling selective reactions unattainable with simpler halogenated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume